molecular formula C35H61NO4 B15167480 Ditetradecyl pyridine-3,5-dicarboxylate CAS No. 648880-78-8

Ditetradecyl pyridine-3,5-dicarboxylate

Cat. No.: B15167480
CAS No.: 648880-78-8
M. Wt: 559.9 g/mol
InChI Key: OGYSOKSYENAKII-UHFFFAOYSA-N
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Description

Ditetradecyl pyridine-3,5-dicarboxylate is a chemical compound derived from pyridine-3,5-dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted at the 3 and 5 positions with carboxylate groups, each esterified with tetradecyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditetradecyl pyridine-3,5-dicarboxylate typically involves the esterification of pyridine-3,5-dicarboxylic acid with tetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

    Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.

    Reduction: Pyridine-3,5-dimethanol derivatives.

    Substitution: Various substituted pyridine-3,5-dicarboxylate esters.

Scientific Research Applications

Ditetradecyl pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ditetradecyl pyridine-3,5-dicarboxylate involves its interaction with metal ions and biological molecules. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis and drug delivery. The ester groups can undergo hydrolysis in biological systems, releasing the active pyridine-3,5-dicarboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,5-dicarboxylic acid: The parent compound, used in similar applications but lacks the hydrophobic tetradecyl groups.

    Diethyl pyridine-3,5-dicarboxylate: A smaller ester derivative with different solubility and reactivity properties.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with amide groups, used in supramolecular chemistry.

Uniqueness

Ditetradecyl pyridine-3,5-dicarboxylate is unique due to its long hydrophobic alkyl chains, which enhance its solubility in non-polar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surface coatings.

Properties

CAS No.

648880-78-8

Molecular Formula

C35H61NO4

Molecular Weight

559.9 g/mol

IUPAC Name

ditetradecyl pyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3

InChI Key

OGYSOKSYENAKII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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